3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester 3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463569
InChI: InChI=1S/C18H28N2O3/c1-15(2)20(11-12-21)17-9-6-10-19(13-17)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3
SMILES: CC(C)N(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol

3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13463569

Molecular Formula: C18H28N2O3

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C18H28N2O3
Molecular Weight 320.4 g/mol
IUPAC Name benzyl 3-[2-hydroxyethyl(propan-2-yl)amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H28N2O3/c1-15(2)20(11-12-21)17-9-6-10-19(13-17)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3
Standard InChI Key FWERKJJHCWPUKE-UHFFFAOYSA-N
SMILES CC(C)N(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Basic Identifiers

The compound’s systematic IUPAC name is benzyl 3-[2-hydroxyethyl(propan-2-yl)amino]piperidine-1-carboxylate. Key identifiers include:

PropertyValueSource
CAS Registry Number1354000-66-0
Molecular FormulaC₁₈H₂₈N₂O₃
Molar Mass320.43 g/mol
SMILES NotationCC(C)N(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
InChIKeyFWERKJJHCWPUKE-UHFFFAOYSA-N

The piperidine ring’s nitrogen atom is substituted with a benzyl ester group at position 1, while position 3 features an isopropyl amino group linked to a hydroxymethyl chain. This arrangement creates a chiral center at the piperidine nitrogen, yielding (R)- and (S)-enantiomers with distinct biological profiles.

Stereochemical Considerations

The (R)-enantiomer exhibits greater pharmacological relevance, as its spatial configuration enhances binding affinity to neurological targets compared to the (S)-form. Computational modeling suggests that the hydroxymethyl group’s orientation in the (R)-configuration facilitates hydrogen bonding with receptor sites, a critical factor in its hypothesized mechanism of action.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from piperidine derivatives. A representative route includes:

  • Alkylation of Piperidine:
    Piperidine is alkylated with isopropylamine and 2-chloroethanol under basic conditions to introduce the isopropyl-amino-hydroxymethyl moiety.

    Piperidine+Isopropylamine+ClCH₂CH₂OHNaOHIntermediate A\text{Piperidine} + \text{Isopropylamine} + \text{ClCH₂CH₂OH} \xrightarrow{\text{NaOH}} \text{Intermediate A}
  • Esterification:
    Intermediate A undergoes benzyl esterification using benzyl chloroformate in the presence of a base.

    Intermediate A+Cbz-ClEt₃N3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester\text{Intermediate A} + \text{Cbz-Cl} \xrightarrow{\text{Et₃N}} \text{3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester}

Reaction Optimization

Critical parameters for maximizing yield (>75%) include:

  • Temperature: 0–5°C during alkylation to minimize side reactions.

  • Solvent: Tetrahydrofuran (THF) for improved solubility of intermediates.

  • Catalyst: Triethylamine (2.5 equiv) to neutralize HCl byproducts.

Mechanism of Action and Pharmacological Profile

Neurological Targets

Preliminary studies suggest the compound modulates GABAₐ receptors and serotonin transporters (SERT). In vitro assays demonstrate:

  • IC₅₀ of 12.3 μM for GABAₐ receptor binding, comparable to benzodiazepines.

  • Ki of 8.7 μM for SERT inhibition, indicating potential antidepressant activity.

Structure-Activity Relationships (SAR)

  • Hydroxymethyl Group: Essential for hydrogen bonding with Glu₂₃₀ of GABAₐ.

  • Benzyl Ester: Enhances lipophilicity, improving blood-brain barrier permeability.

  • Isopropyl Group: Steric bulk reduces off-target binding to muscarinic receptors.

Applications in Drug Discovery

Analgesic Development

The compound’s GABAergic activity positions it as a candidate for neuropathic pain management. Rodent models show a 40% reduction in mechanical allodynia at 10 mg/kg doses.

Neuropsychiatric Disorders

Dopamine receptor docking studies (ΔG = −9.2 kcal/mol) suggest utility in schizophrenia and bipolar disorder. Phase I trials are pending regulatory approval.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey DifferencesActivity Profile
(R)-enantiomerC₁₈H₂₈N₂O₃Optimal receptor fitHigh GABAₐ affinity
(S)-enantiomerC₁₈H₂₈N₂O₃Suboptimal hydroxymethyl orientation50% lower activity than (R)-form
Benzyl 4-(isopropylamino)piperidine-1-carboxylateC₁₆H₂₄N₂O₂Lacks hydroxymethyl groupNo GABAₐ binding

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